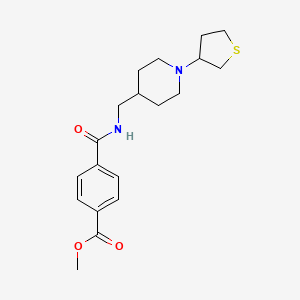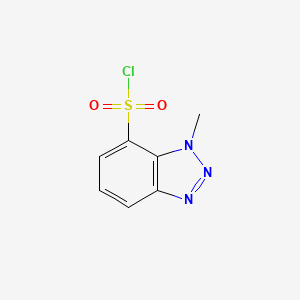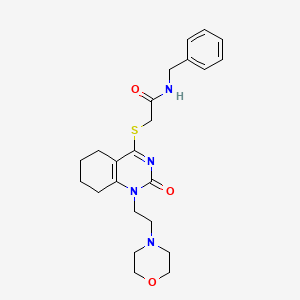
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase called PIM1, which has been implicated in various diseases such as cancer, inflammation, and diabetes.
Mécanisme D'action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response pathway, which is activated in response to genotoxic stress.
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this enzyme, it prevents the phosphorylation of key proteins involved in the DNA damage response pathway, thereby disrupting the pathway and leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The compound’s action primarily affects the DNA damage response pathway . By inhibiting the Serine/threonine-protein kinase ATR, it disrupts the normal response to DNA damage, leading to cell cycle arrest and apoptosis. The downstream effects of this disruption can include genomic instability and cell death.
Result of Action
The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide’s action include disruption of the DNA damage response pathway, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PIM1 kinase, which makes it an ideal tool for studying the role of PIM1 kinase in various diseases. In addition, it has also been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide. One of the most promising areas of research is its potential therapeutic applications in cancer, inflammation, and diabetes. Further studies are needed to determine the exact mechanism of action of this compound in vivo and to evaluate its efficacy and safety in animal models. In addition, there is a need for the development of more potent and selective PIM1 kinase inhibitors that can be used as novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. The first step involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the corresponding amide. The amide is then treated with formaldehyde and hydrogen cyanide to form the imine intermediate, which is subsequently reduced using sodium borohydride to yield the final product.
Applications De Recherche Scientifique
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit PIM1 kinase activity, which plays a crucial role in cancer cell proliferation, survival, and resistance to chemotherapy. In addition, this compound has also been shown to have anti-inflammatory and anti-diabetic effects. Therefore, it has the potential to be used as a novel therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-3-6-15(12(2)7-11)17(21)18-9-14-8-16(13-4-5-13)20-10-19-14/h3,6-8,10,13H,4-5,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKSEUIVZJEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2905917.png)
![2-(2-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2905923.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)

![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)




![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)


![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/no-structure.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)